1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in various biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds target a wide range of receptors and enzymes, modulating various biological processes.
Mode of Action
The presence of the piperazine ring in the structure suggests that it might interact with its targets in a manner similar to other piperazine-containing compounds .
Pharmacokinetics
The piperazine motif in its structure is known to positively modulate the pharmacokinetic properties of drug substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperazin-2-one in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazin-2-one and 4-bromobenzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted piperazin-2-one derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Hydrolysis: Products include piperazin-2-one and 4-bromobenzyl alcohol.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride has several scientific research applications:
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: This compound has a similar structure but lacks the carbonyl group present in this compound.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains additional functional groups and exhibits different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGOFKNBUHFSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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